Didodecyldimethylammonium nitrite
Description
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Structure
2D Structure
Properties
CAS No. |
71308-04-8 |
|---|---|
Molecular Formula |
C26H56N2O2 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
didodecyl(dimethyl)azanium;nitrite |
InChI |
InChI=1S/C26H56N.HNO2/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;2-1-3/h5-26H2,1-4H3;(H,2,3)/q+1;/p-1 |
InChI Key |
BGEWTAMQKQEHCF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.N(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Didodecyldimethylammonium Nitrite
Synthetic Routes for Quaternary Ammonium (B1175870) Nitrites
The synthesis of quaternary ammonium salts, in general, can be approached through several established chemical routes. The most prevalent of these is the Menshutkin reaction, which involves the alkylation of a tertiary amine. In the context of didodecyldimethylammonium (B1216837) salts, this would typically involve the reaction of didodecylmethylamine with a methylating agent.
Another fundamental approach is the exhaustive alkylation of a primary or secondary amine, although this method can often result in a mixture of primary, secondary, and tertiary amines, as well as the desired quaternary ammonium salt. quora.comncert.nic.in
A common precursor for many didodecyldimethylammonium salts is didodecyldimethylammonium bromide (DDAB) or chloride (DDAC). nih.govacs.org These are often synthesized by reacting didodecylamine (B166037) with methyl bromide or methyl chloride, respectively. Once the quaternary ammonium cation with a halide counterion is formed, the subsequent step involves an anion exchange to introduce the nitrite (B80452) ion.
A direct synthesis of quaternary ammonium nitrites can also be envisioned through a double decomposition reaction. This method involves reacting a quaternary ammonium halide with a nitrite salt, such as sodium nitrite or silver nitrite, in a suitable solvent. The choice of solvent is critical to facilitate the precipitation of the resulting inorganic halide salt (e.g., sodium chloride or silver chloride), driving the reaction to completion and simplifying the purification of the desired quaternary ammonium nitrite. For instance, a process for preparing quaternary ammonium nitrates from chlorides has been described using a non-aqueous reaction medium to precipitate the chloride salt. google.com A similar principle could be applied for the synthesis of the nitrite counterpart.
| Synthetic Route | Reactants | General Reaction Conditions | Key Considerations |
| Menshutkin Reaction | Didodecylmethylamine, Methylating Agent (e.g., Methyl iodide) | Varies depending on the reactivity of the alkylating agent; often requires heat. | Can be a highly efficient method for forming the quaternary ammonium cation. scienceinfo.com |
| Exhaustive Alkylation | Dodecylamine, Methyl Halide | Typically carried out under pressure and at elevated temperatures. | Can produce a mixture of products, requiring further purification. ncert.nic.in |
| Double Decomposition | Didodecyldimethylammonium Halide, Metal Nitrite (e.g., AgNO₂, NaNO₂) | Solvent choice is crucial to precipitate the inorganic salt by-product. | A direct route to the desired product, but the purity depends on the completeness of the precipitation. |
Derivatization Strategies for Didodecyldimethylammonium Salts to Nitrite Counterions
The most versatile and commonly employed strategy for synthesizing didodecyldimethylammonium nitrite is through the derivatization of a more readily available didodecyldimethylammonium salt, such as the bromide or chloride. This is typically achieved via anion exchange. nih.govnih.govacs.org
One effective method involves the use of an ion-exchange resin. acs.org In this process, a solution of didodecyldimethylammonium bromide is passed through a column packed with an anion-exchange resin that has been pre-loaded with hydroxide (B78521) ions (OH⁻). This results in the formation of didodecyldimethylammonium hydroxide (DDAOH). The successful conversion from the bromide to the hydroxide form can be verified using techniques like mass spectrometry to confirm the absence of the bromide ion. acs.org The resulting DDAOH solution can then be carefully neutralized with nitrous acid (HNO₂) to yield the final product, this compound, and water.
Reaction Scheme:
Ion Exchange: DDA⁺Br⁻ (aq) + Resin-OH⁻ → DDA⁺OH⁻ (aq) + Resin-Br⁻
Neutralization: DDA⁺OH⁻ (aq) + HNO₂ (aq) → DDA⁺NO₂⁻ (aq) + H₂O
An alternative derivatization strategy is a direct metathesis reaction in a solution where the solubility differences can be exploited. For example, reacting an aqueous solution of didodecyldimethylammonium bromide with a solution of silver nitrite would lead to the precipitation of silver bromide, a highly insoluble salt. The this compound would remain in the solution and could be isolated after filtration and removal of the solvent.
| Derivatization Strategy | Starting Material | Reagents | Key Steps | Advantages |
| Ion-Exchange Resin | Didodecyldimethylammonium Bromide (DDAB) | Anion-exchange resin (OH⁻ form), Nitrous Acid (HNO₂) | 1. Pass DDAB solution through the resin. 2. Collect the DDAOH eluate. 3. Titrate with HNO₂. | High purity of the intermediate hydroxide can be achieved. acs.org |
| Metathesis Reaction | Didodecyldimethylammonium Bromide (DDAB) | Silver Nitrite (AgNO₂) | 1. Mix aqueous solutions of DDAB and AgNO₂. 2. Filter to remove precipitated AgBr. 3. Isolate the product from the filtrate. | A straightforward, single-step conversion based on solubility rules. |
Evaluation of Synthetic Purity and Yield in this compound Preparation
The yield is calculated as the ratio of the actual amount of purified product obtained to the theoretical amount expected based on the stoichiometry of the reaction, expressed as a percentage.
Purity assessment is crucial to ensure the absence of starting materials, intermediates, and by-products.
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitatively assessing the purity of the synthesized compound. srce.hr By comparing the retention factor (Rf) of the product to that of the starting materials on a suitable stationary phase (e.g., silica (B1680970) gel or alumina) with an appropriate mobile phase, the presence of impurities can be detected. srce.hrnih.gov
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the identity of the product. It allows for the precise determination of the mass-to-charge ratio of the didodecyldimethylammonium cation and can also be used to detect the presence of any remaining halide counterions from the starting material. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the synthesized compound, confirming the presence of the dodecyl and methyl groups on the nitrogen atom. The integration of the proton signals can also give an indication of the purity.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, including the C-H stretches of the alkyl chains and the vibrations associated with the nitrite anion. srce.hr
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the sample, which can be compared to the theoretical values calculated from the molecular formula of this compound.
The following table outlines a hypothetical analysis of a synthesized batch of this compound.
| Analytical Technique | Parameter | Expected Result for Pure Product | Possible Indication of Impurity |
| Thin-Layer Chromatography | Rf Value | A single spot with a specific Rf value. | Multiple spots, indicating the presence of starting materials or by-products. srce.hr |
| Mass Spectrometry (ESI-MS) | m/z of Cation | Peak corresponding to [C₂₆H₅₆N]⁺ | Presence of peaks corresponding to halide adducts (e.g., [DDA+Br]⁺). acs.org |
| ¹H NMR Spectroscopy | Chemical Shifts & Integration | Characteristic peaks for -(CH₂)₁₀-, -N⁺-CH₂-, -N⁺-(CH₃)₂, and -CH₃ protons with correct integration ratios. | Additional peaks not corresponding to the product structure. |
| Elemental Analysis | % Composition | C, H, N percentages close to theoretical values. | Significant deviation from theoretical percentages. |
Supramolecular Organization and Self Assembly of Didodecyldimethylammonium Nitrite Systems
Micellar and Vesicular Aggregate Formation Dynamics
The aggregation of didodecyldimethylammonium (B1216837) (DDA+) surfactants in aqueous solution is a complex process driven by the hydrophobic effect, which seeks to minimize the contact between the hydrocarbon tails and water, and balanced by the electrostatic repulsion between the cationic headgroups. The nature of the counterion plays a pivotal role in modulating these interactions.
In the case of DDA+ surfactants, the formation of either micelles or vesicles is highly dependent on the counterion. For instance, with strongly binding counterions, the headgroup repulsions are effectively screened, favoring the formation of structures with lower curvature, such as bilayers and vesicles. Conversely, weakly binding, highly hydrated counterions lead to larger effective headgroup areas, promoting the formation of higher curvature aggregates like micelles.
While specific studies on the micellar and vesicular formation dynamics of didodecyldimethylammonium nitrite (B80452) are limited, insights can be drawn from the behavior of surfactants with similar counterions. Research on didodecyldimethylammonium surfactants with various hydrolyzable counterions, such as phosphate (B84403) and carbonate, has shown that these salts can stabilize an extensive isotropic micellar solution phase. acs.orgnih.gov These micelles are often not perfectly spherical but are better described as prolate ellipsoids, with their size and aspect ratio varying with concentration and the specific state of the counterion. acs.orgnih.gov It is plausible that the nitrite ion, being a small, weakly binding anion, would also favor the formation of micelles or small vesicles in dilute solutions of DDAN.
Lamellar Phase Behavior and Liquid Crystalline Systems
At higher concentrations, DDA+ surfactants typically transition from dispersed aggregates to more ordered liquid crystalline phases. The most common of these is the lamellar phase (Lα), which consists of stacked bilayers of surfactant molecules separated by layers of the solvent.
The lamellar phase behavior of didodecyldimethylammonium bromide (DDAB) is particularly well-documented, exhibiting a transition from a gel-like lamellar phase (Lβ) at lower temperatures to a fluid lamellar phase (Lα) at higher temperatures. rsc.org Furthermore, DDAB is known to form two coexisting lamellar phases over a certain concentration range. researchgate.net This behavior is attributed to the specific binding of the bromide ion to the DDA+ headgroup.
For DDAN, the weaker binding of the nitrite ion would be expected to influence the properties of the lamellar phase. Studies on the effect of organogelators on the lamellar phase of DDAB have shown that the interlayer spacing of the surfactant bilayers can be subtly altered by the incorporation of other molecules. nih.gov It is conceivable that the different hydration and binding characteristics of the nitrite ion would lead to a different interlayer spacing and potentially different phase transition temperatures compared to DDAB. Research on DDAB in the protic ionic liquid ethylammonium (B1618946) nitrate (B79036) has revealed the formation of a sponge (L3) phase, which can transition to a lamellar phase at high surfactant concentrations. nih.govacs.org This highlights the sensitivity of the liquid crystalline phase behavior to the surrounding medium.
Intermolecular Interactions within Didodecyldimethylammonium Nitrite Aggregates
The stability and structure of this compound aggregates are governed by a delicate balance of intermolecular forces. These include:
Hydrophobic Interactions: The primary driving force for self-assembly, causing the dodecyl chains to segregate from the aqueous environment.
Electrostatic Interactions: The repulsive forces between the positively charged dimethylammonium headgroups and the attractive forces between the headgroups and the negatively charged nitrite counterions.
Van der Waals Forces: Attractive forces between the hydrocarbon tails that contribute to the packing of the surfactant molecules within the aggregates.
Hydration Forces: The interaction of water molecules with both the ionic headgroups and the counterions. The degree of hydration of the nitrite ion will significantly impact its ability to screen the headgroup repulsions.
Molecular dynamics simulations of DDAB at the mica-water interface have provided a molecular-scale picture of these interactions, showing strong electrostatic interactions with the substrate and a well-ordered bilayer structure. cam.ac.uked.ac.ukrsc.org While such detailed simulations have not been reported for DDAN, it is expected that the fundamental interactions would be similar, with the primary difference arising from the specific properties of the nitrite counterion. The smaller size and potentially weaker binding of nitrite compared to bromide would likely result in a more diffuse counterion layer around the aggregates and a greater effective area per headgroup.
Influence of Counterion Identity on Self-Assembly Characteristics
The identity of the counterion is a critical determinant of the self-assembly behavior of DDA+ surfactants. Extensive research has demonstrated that changing the counterion can dramatically alter the type of aggregates formed and the phase behavior of the system.
A comparative study of DDA+ surfactants with various hydrolyzable counterions (phosphate, oxalate (B1200264), carbonate) revealed a strong dependence of the self-assembled structures on both the counterion and its hydrolysis state. acs.orgnih.gov For instance, phosphate and carbonate counterions promote the formation of micelles and an extended isotropic solution phase, whereas oxalate counterions lead to the formation of bilayer structures in dilute solutions. acs.orgnih.gov This is attributed to the differences in charge, size, and hydration of the counterions, which in turn affects their binding affinity to the DDA+ headgroup.
The general trend observed for alkyltrimethylammonium surfactants is that counterion binding strength increases in the order OH- < CH3COO- < Cl- < Br-. researchgate.net Weaker binding counterions lead to larger micellar aggregates or vesicles, while stronger binding counterions favor the formation of lamellar phases. researchgate.net Based on this trend, the nitrite ion, being smaller and less polarizable than bromide, is expected to be a more weakly binding counterion. Consequently, DDAN would be predicted to form micelles or vesicles more readily than DDAB and to exhibit a less extensive lamellar phase.
The table below summarizes the observed lyotropic phases for DDA+ with different counterions, illustrating the profound impact of the counterion on the resulting supramolecular structures.
| Counterion | Observed Lyotropic Phases | Reference(s) |
| Phosphate (PO₄³⁻, HPO₄²⁻, H₂PO₄⁻) | Isotropic Micellar Solution (L₁), Lamellar (Lα), Intermediate Mesh Phases (with HPO₄²⁻) | acs.orgnih.gov |
| Carbonate (HCO₃⁻/CO₃²⁻) | Isotropic Micellar Solution (L₁), Lamellar (Lα) | acs.org |
| Oxalate (HC₂O₄⁻, C₂O₄²⁻) | Bilayer Structures, Lamellar (Lα) | acs.orgnih.gov |
| Bromide (Br⁻) | Vesicles, Lamellar (Lα, Lβ), Coexisting Lamellar Phases | rsc.orgresearchgate.netnih.gov |
| Chloride (Cl⁻) | Bilayer Phases | acs.org |
| Nitrate (NO₃⁻) | Lamellar (Lα), Coexisting Lamellar Phases | researchgate.net |
| Hydroxide (B78521) (OH⁻) | Micelles, Vesicles | acs.org |
| Acetate (CH₃COO⁻) | Micelles, Vesicles | acs.org |
This comparative data underscores the principle that even subtle changes in the counterion can lead to significant shifts in the self-assembly landscape of didodecyldimethylammonium surfactants.
Electrochemical Behavior and Applications of Didodecyldimethylammonium Nitrite
Electrocatalytic Reduction Mechanisms of Nitrite (B80452) in Didodecyldimethylammonium (B1216837) Environments
The electrochemical reduction of nitrite in environments containing didodecyldimethylammonium is often facilitated by the presence of electrocatalysts immobilized within a surfactant film. The didodecyldimethylammonium cation, typically from didodecyldimethylammonium bromide (DDAB), forms a stable film on electrode surfaces, providing a suitable microenvironment for embedding redox-active molecules like hemin, myoglobin (B1173299) (Mb), and hemoglobin (Hb). researchgate.netdoi.org These molecules then act as the primary catalysts for nitrite reduction.
The mechanism of nitrite reduction is complex and can proceed through different pathways depending on the catalyst and the applied potential. Studies have shown that the reduction can occur at two different potentials, corresponding to different oxidation states of the iron center in the heme group of the catalyst. researchgate.netnih.gov
One key mechanistic step involves the initial reduction of the catalyst, for example, the Fe(III) center of hemoglobin to Fe(II). This Fe(II) state can then react with nitrite. A catalytic current observed around -0.1V (vs. Ag/AgCl) is attributed to the reduction of an iron-nitrosyl adduct ([Fe(II)-NO]), which is formed after the initial reduction of the Fe(III) center and its reaction with nitrite. researchgate.net This process is considered a rate-determining step in the catalytic cycle. researchgate.net
At more negative potentials, around -1.1V, a second catalytic process occurs, which is associated with the Fe(II)/Fe(I) redox couple of the catalyst. researchgate.net This indicates a different reduction pathway where the Fe(I) state of the catalyst is the active species reducing the nitrite.
The final products of the electrocatalytic reduction of nitrite can vary and may include ammonia (B1221849) (NH₃), nitrous oxide (N₂O), and hydroxylamine (B1172632) (NH₂OH). researchgate.net For instance, studies on dinuclear ruthenium phthalocyanine (B1677752) modified electrodes have shown that the initial step is a one-electron reduction of the catalyst, followed by the coordination of the nitrite ion to the metal center, leading to the formation of various products depending on the experimental conditions. researchgate.net While the ultimate goal of some research is the six-electron reduction of nitrite to ammonia, this has proven to be a challenging transformation to achieve selectively. researchgate.net
Voltammetric and Amperometric Investigations in Didodecyldimethylammonium Nitrite Systems
Voltammetric and amperometric techniques are primary tools for investigating the electrochemical behavior of nitrite in systems containing didodecyldimethylammonium. Cyclic voltammetry (CV), rotating disk electrode (RDE) voltammetry, and differential pulse voltammetry (DPV) have been extensively used to study the electrocatalytic reduction of nitrite. researchgate.netdoi.orgnih.gov
In these studies, a glassy carbon electrode is typically modified with a film of didodecyldimethylammonium bromide (DDAB) in which a catalyst like hemoglobin (Hb) is embedded. researchgate.netdoi.org Cyclic voltammetry of these modified electrodes in a phosphate (B84403) buffer solution reveals the redox behavior of the catalyst. For instance, Hb-modified electrodes show a pair of well-defined redox peaks corresponding to the Fe(III)/Fe(II) couple of the heme protein. doi.org
When nitrite is introduced into the electrochemical cell, a significant increase in the cathodic peak current is observed, along with a decrease in the corresponding anodic peak current. This behavior is a hallmark of an electrocatalytic reduction process, where the catalyst (in its reduced form) chemically reacts with nitrite, regenerating the oxidized form of the catalyst which is then available for further electrochemical reduction. doi.org
Rotating disk electrode (RDE) studies have provided further insights, allowing for the observation of catalytic currents at different potentials, corresponding to the reduction of nitrite by the Fe(II) and Fe(I) states of the catalyst. researchgate.net Differential pulse voltammetry (DPV) is often employed for quantitative analysis due to its higher sensitivity and better resolution compared to CV. DPV measurements have shown a linear relationship between the catalytic peak current and the concentration of nitrite over a specific range, forming the basis for electrochemical sensing applications. doi.org
Amperometric measurements are also utilized, particularly for determining the response of modified electrodes to changes in nitrite concentration under a constant applied potential. nih.gov These investigations are crucial for developing sensors with practical applications.
| Technique | Observation | Significance |
| Cyclic Voltammetry (CV) | Increased cathodic peak current and decreased anodic peak current upon addition of nitrite. doi.org | Indicates a classic electrocatalytic (EC') mechanism. doi.org |
| Rotating Disk Electrode (RDE) | Observation of catalytic currents at potentials corresponding to both Fe(III)/Fe(II) and Fe(II)/Fe(I) couples. researchgate.net | Elucidates the involvement of different redox states of the catalyst in the reduction of nitrite. researchgate.net |
| Differential Pulse Voltammetry (DPV) | Linear correlation between peak current and nitrite concentration. doi.orgnih.gov | Enables quantitative determination of nitrite and establishes the analytical performance of the sensor. doi.orgnih.gov |
| Amperometry | Stepwise increase in current with successive additions of nitrite at a fixed potential. nih.gov | Demonstrates the real-time response of the sensor and is used to determine sensitivity and response time. nih.gov |
Electrode Surface Modification with this compound for Analyte Sensing
Electrode surfaces are commonly modified with a film of didodecyldimethylammonium bromide (DDAB) to create a stable and effective platform for sensing analytes, particularly nitrite. researchgate.netdoi.orgresearchgate.net The long alkyl chains of the DDAB molecules facilitate the formation of a hydrophobic film on the electrode surface, which can effectively entrap and stabilize biomolecules like hemoglobin (Hb) or myoglobin (Mb), preventing them from leaching into the solution while maintaining their electrochemical activity. researchgate.netdoi.org
The preparation of these modified electrodes is typically straightforward. A solution containing DDAB and the desired catalyst (e.g., hemoglobin) is cast onto the surface of a polished electrode (such as glassy carbon) and allowed to dry, forming a uniform film. researchgate.netdoi.org This modified electrode is then used as the working electrode in an electrochemical cell for the detection of nitrite.
The principle of sensing relies on the electrocatalytic activity of the immobilized molecule towards nitrite. The DDAB film provides a favorable microenvironment that facilitates direct electron transfer between the electrode and the active site of the catalyst. researchgate.net When the electrode potential is scanned to a value sufficient to reduce the catalyst's active center (e.g., Fe(III) to Fe(II) in hemoglobin), the reduced catalyst then chemically reduces the nitrite present in the solution. This catalytic cycle results in a measurable amplification of the reduction current, which is proportional to the concentration of nitrite.
These sensor systems have demonstrated good analytical performance for nitrite detection. For example, a hemoglobin-modified pencil lead electrode showed a linear response to nitrite in the concentration range of 10 to 220 µM with a detection limit of 5 µM. doi.org The relative standard deviation for multiple measurements was found to be 2%, indicating good reproducibility. researchgate.net Such modified electrodes have been successfully applied to the determination of nitrite in real-world samples like spinach and spiked tap water. researchgate.net
| Electrode Modifier | Catalyst | Analyte | Linear Range | Detection Limit | Reference |
| Didodecyldimethylammonium bromide (DDAB) film | Hemoglobin (Hb) | Nitrite | 10 - 220 µM | 5 µM | researchgate.netdoi.org |
Redox Chemistry of Associated Species in the Presence of this compound
The electrochemical systems utilizing didodecyldimethylammonium for nitrite reduction are rich in redox chemistry, primarily centered around the immobilized catalyst. When heme proteins like myoglobin (Mb) or hemoglobin (Hb) are used, their iron-containing porphyrin active sites are the locus of electron transfer reactions. researchgate.netnih.gov
At more negative potentials, the Fe(II) state can be further reduced to the Fe(I) state. researchgate.netnih.gov This Fe(II)/Fe(I) redox couple represents a more powerful reducing agent and is responsible for a second, distinct catalytic wave for nitrite reduction observed in voltammetric studies. researchgate.net The ability to access both the Fe(II) and Fe(I) states allows for two different pathways for nitrite reduction, highlighting the versatility of the catalytic system. nih.gov
Adsorption and Separation Science Utilizing Didodecyldimethylammonium Nitrite Modified Materials
Adsorption Mechanisms of Anions by Didodecyldimethylammonium-Derived Sorbents
The primary mechanism by which didodecyldimethylammonium-derived sorbents bind anions is through electrostatic interactions and ion exchange. acs.org When a substrate like clay or pumice is modified, the cationic didodecyldimethylammonium (B1216837) molecules attach to the surface, creating a positive charge. tandfonline.comnih.gov This modification inverts the surface charge of the material, making it an effective exchanger for both cations and anions. nih.gov
This positively charged surface then attracts negatively charged anions from aqueous solutions. tandfonline.com The process can be viewed as an ion exchange, where the original counter-ions from the modification step (typically bromide) are replaced by the target anions in the solution, such as chromate, nitrate (B79036), or nitrite (B80452). tandfonline.comacs.org Studies involving the modification of brown clay have shown that intercalating the didodecyldimethylammonium cation into the clay's interlayers not only changes the environment from hydrophilic to hydrophobic but also significantly increases the interlayer spacing, enhancing its adsorption capabilities. acs.org
Chromatographic Separation Techniques Employing Didodecyldimethylammonium-Coated Stationary Phases
Didodecyldimethylammonium-coated stationary phases are widely used in ion chromatography for the rapid and efficient separation of inorganic anions. nih.goveuropeanpharmaceuticalreview.com In this technique, a reversed-phase column, such as an octadecylsilane (B103800) (ODS) or a silica-based monolithic column, is dynamically or permanently coated with didodecyldimethylammonium bromide. nih.govacs.orgnih.gov This coating effectively converts the hydrophobic reversed-phase surface into a stable, high-capacity anion-exchange stationary phase. nih.govdcu.ie
These modified columns have demonstrated excellent performance in separating a range of common anions, including fluoride, carbonate, phosphate (B84403), chloride, bromate, nitrite, sulphate, bromide, and nitrate. nih.gov The use of short, particle-packed columns (e.g., 30 mm x 4.6 mm) or monolithic columns allows for very fast separations, with some methods achieving the resolution of seven or more anions in under two minutes. nih.govnih.gov For instance, a DDAB-coated ODS column was able to separate nine common anions in 160 seconds using a simple phthalate (B1215562) eluent. nih.govdcu.ie
The separation is typically achieved using an isocratic elution with eluents like phthalate or o-cyanophenol, and detection is performed via indirect UV absorbance or suppressed conductivity. nih.govacs.org The high hydrophobicity of the didodecyldimethylammonium coating contributes to excellent stability over time, even at elevated temperatures. nih.gov This methodology has been successfully applied to the analysis of anions like nitrite and nitrate in various water samples, including tap water, river water, and seawater. nih.govdcu.ie
| Stationary Phase | Anions Separated | Eluent | Separation Time | Detection Method | Source |
|---|---|---|---|---|---|
| DDAB-Coated Short ODS Column (3µm) | Fluoride, Carbonate, Phosphate, Chloride, Bromate, Nitrite, Sulphate, Bromide, Nitrate | 5 mM Phthalate (pH 7.5) | 160 seconds for nine anions | Indirect UV at 279 nm | nih.gov |
| DDAB-Coated Reversed-Phase Monolithic Column | Iodate, Chloride, Nitrite, Bromide, Nitrate, Phosphate, Sulfate | 6 mM o-Cyanophenol (pH 7.0) | As little as 30 seconds | Suppressed Conductivity | acs.orgacs.org |
| DDAB-Coated Short Silica-Based Monolithic Columns | Iodate, Chloride, Nitrate, Bromide, Nitrite, Phosphate, Sulphate | 6 mM 4-Cyanophenol (pH 7.3-7.4) | 2 minutes for seven anions | Not Specified | nih.gov |
| DDAB-Coated Short ODS Column | Nitrite, Nitrate, Thiocyanate | Modified Phthalate | Rapid determination | Not Specified | dcu.ie |
Thermodynamics and Kinetics of Adsorption Processes
Understanding the thermodynamics and kinetics of adsorption is crucial for optimizing the performance of didodecyldimethylammonium-modified sorbents. tandfonline.com Kinetic studies reveal the rate at which anions are adsorbed, while thermodynamic analysis provides insight into the spontaneity and nature of the adsorption process. tandfonline.comdeswater.com
Kinetics of Adsorption The adsorption of anions onto these modified materials is generally a rapid process. tandfonline.com For example, in the removal of Cr(VI) using a DDAB-modified pumice composite, optimal adsorption was achieved within 60 minutes. tandfonline.comtandfonline.com The kinetic data for anion adsorption on these sorbents are often best described by the pseudo-second-order kinetic model. tandfonline.comresearchgate.nettandfonline.com This suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the sorbent and the adsorbate. researchgate.nettandfonline.com
| Adsorbent | Target Anion/Molecule | Best Fit Kinetic Model | Key Finding | Source |
|---|---|---|---|---|
| DDAB-Modified Pumice (DDAB/Pmc) | Cr(VI) | Pseudo-Second-Order | The process is controlled by chemisorption. | tandfonline.comtandfonline.com |
| DDAB-Modified Brown Clay (DDAB-BC) | Methylene (B1212753) Blue | Pseudo-Second-Order | Chemical sorption is the limiting step of the adsorption process. | acs.org |
| DDAB-Modified Zeolite | Bisphenol-A, Propranolol | Pseudo-Second-Order | The kinetic data were well described by the model, suggesting chemisorption. | researchgate.net |
Thermodynamics of Adsorption Thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are calculated to determine the feasibility and nature of the adsorption. Studies on Cr(VI) adsorption onto DDAB-modified pumice have shown a positive value for ΔH°, indicating that the adsorption process is endothermic and favored by higher temperatures. tandfonline.comtandfonline.com The positive value for ΔS° reflects the affinity of the sorbent for the anions and suggests an increase in randomness at the solid-solution interface during adsorption. tandfonline.comtandfonline.com It has been noted that analogous phenomena occur during the adsorptive removal of nitrate and nitrite anions. tandfonline.comtandfonline.com
| Parameter | Value | Implication | Source |
|---|---|---|---|
| Enthalpy Change (ΔH°) | Positive | The sorption process is endothermic. | tandfonline.comtandfonline.com |
| Entropy Change (ΔS°) | Positive | Indicates affinity of the sorbent for the anion and increased randomness at the interface. | tandfonline.comtandfonline.com |
| Gibbs Free Energy Change (ΔG°) | Negative (at operating temperatures) | The adsorption process is spontaneous and favorable. | researchgate.net |
Selective Anion Binding and Removal Efficiencies
A key advantage of using didodecyldimethylammonium-modified materials is their ability to selectively bind certain anions and achieve high removal efficiencies. nih.govtandfonline.com
Selective Anion Binding In chromatographic applications, the selectivity of a stationary phase is observed through the differential retention of various analytes. Didodecyldimethylammonium-coated columns exhibit a distinct and unusual selectivity for common inorganic anions. nih.gov A typical retention order on a DDAB-coated ODS column is: fluoride, carbonate, phosphate, chloride, bromate, nitrite , sulphate, bromide, and nitrate. nih.gov This predictable selectivity allows for the targeted analysis and separation of specific anions, like nitrite, from complex mixtures. nih.gov The ability to fine-tune selectivity is crucial for developing robust analytical methods for environmental and industrial samples. dcu.ie
Removal Efficiencies In adsorption applications, these materials have demonstrated high removal efficiencies for various pollutants. For instance, DDAB-modified brown clay was able to remove approximately 98% of methylene blue dye from an aqueous solution, with a maximum sorption capacity of about 164 mg/g. acs.orgnih.govresearchgate.net In another study, a composite of DDAB and pumice showed a maximum adsorption capacity of 7.81 mg/g for Cr(VI) anions, with the removal data fitting the Langmuir isotherm model, which assumes monolayer adsorption. tandfonline.comtandfonline.com Although much of the detailed research focuses on model pollutants like dyes or heavy metal anions, it has been stated that similar effective removal can be expected for nitrate and nitrite anions. tandfonline.comtandfonline.com The high efficiency is attributed to the creation of a positively charged surface that strongly attracts and binds anionic species. tandfonline.com
| Material/System | Application | Target Anion(s) | Key Performance Metric | Source |
|---|---|---|---|---|
| DDAB-Coated ODS Column | Ion Chromatography | Common Inorganic Anions | Retention Order: F⁻, CO₃²⁻, PO₄³⁻, Cl⁻, BrO₃⁻, NO₂⁻, SO₄²⁻, Br⁻, NO₃⁻ | nih.gov |
| DDAB-Modified Pumice | Adsorption | Cr(VI) | Maximum Adsorption Capacity: 7.81 mg/g | tandfonline.comtandfonline.com |
| DDAB-Modified Brown Clay | Adsorption | Methylene Blue | Removal Efficiency: ~98%; Adsorption Capacity: ~164 mg/g | acs.orgnih.govresearchgate.net |
| DDAB-Coated Monolithic Column | Ion Chromatography | Common Inorganic Anions | Detection limits in the parts-per-billion (ppb) range (e.g., 30 ppb for phosphate, 4 ppb for sulfate) | acs.orgacs.org |
Catalysis and Reaction Medium Studies with Didodecyldimethylammonium Nitrite
Impact of Didodecyldimethylammonium (B1216837) Nitrite (B80452) Aggregates on Reaction Kinetics
The formation of aggregates by didodecyldimethylammonium nitrite in aqueous solutions creates distinct microenvironments that can profoundly impact reaction kinetics. This phenomenon, known as micellar catalysis, arises from the partitioning of reactants between the bulk aqueous phase and the micellar pseudo-phase. acs.orgnih.gov The hydrophobic core and the charged surface of the micelles can concentrate reactants, leading to an increase in the effective concentration and, consequently, the reaction rate. nih.gov
The catalytic effect is attributed to both electrostatic and hydrophobic interactions between the reactants and the micellar assembly. univ-ovidius.ro For bimolecular reactions, the incorporation of both reactants into the compact volume of a micelle can lead to a significant rate enhancement compared to the reaction in the bulk solvent. Conversely, if one reactant is incorporated into the micelle while the other remains in the bulk phase, the reaction rate may be inhibited due to the separation of the reactants.
Table 1: Factors Influencing Reaction Kinetics in this compound Micellar Systems
| Factor | Description | Expected Impact on Reaction Rate |
| Reactant Concentration | The localization of reactants within the micellar core increases their effective concentration. | Increase |
| Reactant Polarity | Hydrophobic reactants are preferentially solubilized in the nonpolar micellar core. | Increase for reactions between hydrophobic species |
| Electrostatic Interactions | The positively charged surface of the cationic micelles can attract anionic reactants and repel cationic reactants. | Increase for reactions involving anionic nucleophiles; Decrease for reactions involving cationic species |
| Transition State Stabilization | The micellar environment can stabilize the transition state of a reaction more than the ground state reactants. | Increase |
| Orientation of Reactants | The structured environment of the micelle can orient the reactants in a favorable geometry for reaction. | Increase |
Role of this compound in Solution-Phase and Interfacial Catalytic Systems
This compound is expected to function as a highly effective phase-transfer catalyst (PTC) in biphasic systems, a role well-documented for its bromide analogue, DDAB. researchgate.net Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants that are soluble in two immiscible phases, typically an aqueous phase and an organic phase. wikipedia.orgalfachemic.com
The mechanism of phase-transfer catalysis by this compound involves the exchange of its nitrite anion with a reactant anion from the aqueous phase. The resulting ion pair, containing the lipophilic didodecyldimethylammonium cation, is soluble in the organic phase. This transfer of the reactant anion into the organic phase allows it to react with the organic-soluble substrate. After the reaction, the didodecyldimethylammonium cation, now paired with the leaving group anion, can return to the aqueous interface to repeat the cycle. researchgate.net
Due to its structure, featuring two long alkyl chains, this compound is highly lipophilic, making it an efficient catalyst for transferring anions into nonpolar organic solvents. researchgate.net This property is advantageous in a wide range of organic transformations, including nucleophilic substitutions, oxidations, and polymerizations. researchgate.netresearchgate.net For instance, in oxidation reactions, it can facilitate the transfer of an oxidizing agent from the aqueous phase to the organic phase where the substrate resides.
At the interface between two immiscible liquids, this compound can form organized structures that create a unique reaction environment. nih.gov This interfacial catalysis can lead to enhanced reaction rates and selectivities that are not observed in either of the bulk phases. The orientation of reactants at the interface, influenced by the surfactant molecules, can play a crucial role in the catalytic process.
Chemiluminescence Enhancements and Sensitization by this compound Structures
Organized molecular assemblies of didodecyldimethylammonium salts have been shown to significantly enhance chemiluminescence (CL) reactions. researchgate.net This enhancement is particularly notable in the case of lucigenin (B191737) (N,N'-dimethyl-9,9'-biacridinium nitrate), a compound widely used as a CL probe. dokumen.pubwikipedia.org The oxidation of lucigenin in alkaline solutions produces a weak emission of light, which can be catalyzed by various substances.
The vesicular or micellar structures formed by this compound can provide a microenvironment that increases the quantum yield of the lucigenin chemiluminescence. researchgate.net This enhancement is attributed to several factors, including the increased local concentration of reactants, the protection of the excited-state emitter from non-radiative decay pathways in the aqueous environment, and favorable orientation of the reactants within the aggregate. researchgate.net The quantum yields of the lucigenin light reaction in didodecyldimethylammonium bromide (DDAB) aggregates have been observed to increase significantly compared to the reaction in water. researchgate.net
Table 2: Proposed Mechanism for Chemiluminescence Enhancement by this compound
| Step | Description |
| 1. Reactant Incorporation | The chemiluminescent reagent (e.g., lucigenin) and other reactants are incorporated into the this compound aggregates. |
| 2. Increased Local Concentration | The concentration of reactants within the micellar or vesicular phase is significantly higher than in the bulk solution. |
| 3. Enhanced Reaction Rate | The proximity and favorable orientation of the reactants within the aggregate accelerate the chemiluminescent reaction. |
| 4. Excited State Protection | The hydrophobic environment of the aggregate shields the excited-state product from quenching by water molecules. |
| 5. Energy Transfer (Sensitization) | In the presence of a sensitizer, efficient energy transfer can occur from the excited-state product to the sensitizer, leading to enhanced and wavelength-shifted emission. |
Modulation of Reaction Selectivity within Organized Media
The organized media created by this compound aggregates can exert significant control over the selectivity of chemical reactions. This includes regioselectivity, stereoselectivity, and chemoselectivity. The basis for this control lies in the ability of the micellar or vesicular structures to selectively bind and orient reactants and to stabilize specific transition states.
In polymerization reactions, for example, the bilayer structures formed by didodecyldimethylammonium salts can act as templates, influencing the molecular organization of the monomers and thereby the structure of the resulting polymer. tue.nl This can lead to the formation of polymers with different properties than those synthesized in homogeneous solution.
For reactions involving prochiral substrates, the chiral microenvironment that could be created within the aggregates by the addition of a chiral co-surfactant can lead to enantioselective product formation. While there are no specific reports on the use of this compound for this purpose, the principles of asymmetric micellar catalysis suggest this as a potential application.
The ability to tune the properties of the organized medium by changing parameters such as surfactant concentration, temperature, and the addition of co-solvents or salts provides a means to modulate the selectivity of a given reaction. For instance, changes in the size and shape of the this compound aggregates can alter the partitioning and orientation of the reactants, leading to a change in the product distribution. The counterion itself can also influence the self-assembly and, consequently, the catalytic properties of the system. acs.org
Theoretical and Computational Investigations of Didodecyldimethylammonium Nitrite
Molecular Dynamics Simulations of Didodecyldimethylammonium (B1216837) Nitrite (B80452) Aggregates
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique allows researchers to model the formation and behavior of aggregates, such as micelles or vesicles, that didodecyldimethylammonium nitrite forms in solution. By simulating the interactions between the didodecyldimethylammonium (DDA⁺) cations, nitrite (NO₂⁻) anions, and solvent molecules, MD can reveal detailed information about the structure, size, and dynamics of these aggregates.
Simulations on the closely related compound didodecyldimethylammonium bromide (DDAB) have provided a framework for understanding these systems. For instance, MD simulations have been used to study the self-assembly of DDAB at the mica-water interface, showing that the surfactant molecules adsorb and can form well-ordered bilayer structures. rsc.org The innermost layer of the bilayer exhibits strong orientational ordering, while the outer layer is more disordered. rsc.org Similar simulations have examined the behavior of DDAB in water/octane systems, sometimes including nitrite ions, to understand the dynamics at a molecular level. ill.eudntb.gov.ua
For this compound, MD simulations would focus on how the smaller, more charge-diffuse nitrite anion influences the packing of the DDA⁺ cations compared to larger halides like bromide. Key parameters obtained from these simulations include:
Radial Distribution Functions (RDFs): These functions describe the probability of finding one atom at a certain distance from another. RDFs for DDAN would reveal the average distances between the nitrogen of the DDA⁺ headgroup and the nitrogen of the nitrite anion, as well as the hydration shells around both ions.
Aggregate Morphology and Size: Simulations can track the spontaneous formation of aggregates from an initial random distribution of molecules. This allows for the characterization of the resulting structures, be they spherical micelles, cylindrical micelles, or bilayers.
Order Parameters: The ordering of the dodecyl chains within the aggregate can be quantified using order parameters, indicating the stiffness or fluidity of the aggregate's core.
| Simulation Parameter | Information Gained | Relevance to DDAN Aggregates |
|---|---|---|
| System Composition | Effect of concentration and solvent | Determines the conditions under which different aggregate types form. |
| Force Field | Accuracy of interatomic potentials | Crucial for realistic representation of interactions between DDA⁺, NO₂⁻, and water. |
| Simulation Time | Observation of dynamic processes | Must be long enough to capture aggregate formation and equilibration. |
| Analysis of Trajectories | Structural and dynamic properties | Provides data on aggregate size, shape, chain ordering, and ion binding. |
Quantum Chemical Analysis of Nitrite Ion Interactions within the Quaternary Ammonium (B1175870) Environment
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and energetics of molecular systems. bohrium.com These methods provide a detailed understanding of the non-covalent interactions between the nitrite anion and the surrounding didodecyldimethylammonium cations.
The interaction is primarily electrostatic, driven by the attraction between the positively charged quaternary ammonium headgroup (-N(CH₃)₂⁺-) and the negatively charged nitrite anion (NO₂⁻). However, other forces are also at play:
Hydrogen Bonding: Although the quaternary nitrogen itself has no hydrogens to donate, the nitrite ion can act as a hydrogen bond acceptor from surrounding water molecules or from C-H groups on the methyl and methylene (B1212753) units adjacent to the positive nitrogen.
Polarization: The ions mutually polarize each other's electron clouds, leading to an induced dipole interaction.
Quantum chemical studies can quantify the binding energy of the NO₂⁻ anion to the DDA⁺ cation. mdpi.com Energy decomposition analysis (EDA) can further partition this binding energy into its constituent parts: electrostatic, exchange-repulsion, polarization, and dispersion. mdpi.com Such analyses have been used to understand how factors like alkyl chain length or the presence of different functional groups in quaternary ammonium salts enhance binding with various anions. mdpi.com Studies on related systems, like nitrate (B79036) ion complexes, use these methods to probe the stability and decomposition pathways of the ion-molecule clusters. rsc.org
| Interaction Type | Description | Significance in DDAN |
|---|---|---|
| Electrostatic Attraction | Primary attraction between the DDA⁺ cation and NO₂⁻ anion. | The main driving force for ion pairing and aggregation. |
| Hydrogen Bonding | Interaction of NO₂⁻ with C-H bonds near the N⁺ center or with water. | Contributes to the specific orientation and solvation structure of the ion pair. |
| Dispersion Forces | Weak attractive forces arising from temporary fluctuations in electron density. | Important for the interaction between the alkyl chains and the anion. |
| Binding Energy | The energy released when the DDA⁺ and NO₂⁻ ions form a pair. | A quantitative measure of the strength of the interaction. |
Computational Modeling of Self-Assembly Processes
The self-assembly of surfactants like this compound into organized structures is a complex process governed by a delicate balance of forces. nih.govnih.gov Computational models can simulate this process to predict the type of structures formed under different conditions (e.g., concentration, temperature).
Experimental studies on didodecyldimethylammonium (DDA⁺) surfactants with various counterions show that the counterion's identity and charge state strongly influence the self-assembly patterns. nih.govacs.org Depending on the counterion, DDA⁺ can form structures ranging from ellipsoidal micelles to lamellar phases and complex mesh-like structures. nih.govacs.org For example, with phosphate (B84403) and carbonate counterions, DDA⁺ forms an extended micellar solution region, while with bromide, it tends to form lamellar phases. acs.org
Computational modeling of DDAN self-assembly would likely predict the formation of micelles at low concentrations and potentially a transition to other phases, like lamellar liquid crystals, at higher concentrations. researchgate.net The specific nature of the nitrite ion—its size, shape, and hydration energy—would be a critical parameter in these models. Coarse-grained (CG) MD simulations are particularly useful for studying self-assembly, as they can simulate larger systems for longer timescales than fully atomistic MD by grouping atoms into single interaction sites. These models provide valuable insights into the thermodynamic and kinetic factors that control the formation of ordered frameworks. uchicago.edu
Environmental and Remediation Applications Involving Didodecyldimethylammonium Nitrite
Environmental Fate and Transport of Didodecyldimethylammonium (B1216837) Nitrite (B80452) and its Degradation Products
Didodecyldimethylammonium nitrite, a quaternary ammonium (B1175870) compound (QAC), is expected to dissociate in the environment into the didodecyldimethylammonium (DDAC) cation and the nitrite anion. The environmental behavior of the compound is therefore determined by the properties of these two components.
The DDAC cation, like other QACs, exhibits strong binding affinity to soil and sediment particles, particularly those with high clay content. orst.eduacs.orgnih.gov This strong adsorption limits its mobility in soil, reducing the likelihood of it leaching into groundwater. orst.edu However, the presence of QACs in soil can result from the application of biosolids from wastewater treatment plants and their use in pesticide formulations. acs.orgnih.gov While QACs are generally susceptible to aerobic biodegradation, their strong sorption to solids can decrease their bioavailability and slow down this process. acs.org The persistence of QACs in the environment varies depending on the compound's structure and environmental conditions. acs.org For instance, in river soil, the half-life of quats is reported to be 11 days for non-clay soil and 45 days for clay soil. orst.edu One study found that ADBAC, a related QAC, had a half-life of 13 days in soil with microbes but did not degrade well in flooded sandy loam soil without air, where its half-life was 1,815 days. orst.edu
The degradation of the didodecyldimethylammonium cation can occur through processes like nucleophilic attack by bromide ions, as has been observed for didodecyldimethylammonium bromide (DDAB). rsc.org The degradation of QACs can lead to the formation of various transformation products. For example, the degradation of β-lactam antibiotics was found to be catalyzed by DDAB-modified montmorillonite (B579905) organoclay, with the initial step being the opening and cleavage of the β-lactam ring. researchgate.net
The nitrite anion (NO₂⁻) is an intermediate in the environmental nitrogen cycle and can be formed from the oxidation of ammonia (B1221849) or the reduction of nitrate (B79036). cdc.gov Its presence in water can be an indicator of contamination from sources such as nitrogen-based fertilizers or organic waste. cdc.gov Nitrite is readily oxidized to nitrate, which is the more common form found in ground and surface waters. cdc.gov
Table 1: Environmental Fate Characteristics of Didodecyldimethylammonium Cation
| Property | Description | References |
| Sorption | Strongly binds to soil and sediment, especially clay minerals. This reduces mobility and potential for groundwater contamination. | orst.eduacs.orgnih.gov |
| Biodegradation | Susceptible to aerobic biodegradation, but sorption can limit bioavailability and slow the process. | acs.org |
| Persistence | Half-life varies with soil type and oxygen availability. Can be persistent in anoxic conditions. | orst.edu |
| Degradation Pathways | Can undergo nucleophilic attack and catalyze the degradation of other compounds. | rsc.orgresearchgate.net |
Advanced Water Treatment Processes Using this compound-Based Materials
Materials based on didodecyldimethylammonium, the cationic component of this compound, have shown significant promise in advanced water treatment applications. These materials, often in the form of organoclays, leverage the surfactant properties of the DDAC cation to remove a variety of contaminants from water.
Organoclays are produced by modifying natural clays, such as montmorillonite or pumice, with quaternary ammonium compounds like didodecyldimethylammonium bromide (DDAB). encyclopedia.pubtandfonline.comnih.gov This modification alters the clay's surface from hydrophilic to hydrophobic, enhancing its ability to adsorb organic pollutants. nih.gov For instance, DDAB-modified montmorillonite has been effectively used to remove and degrade β-lactam antibiotics from water. researchgate.net The organoclay was found to catalyze the degradation of the antibiotics, with the rate of degradation increasing with higher temperatures. researchgate.net
Similarly, pumice modified with DDAB has been developed as a cost-effective and eco-friendly adsorbent for the removal of toxic heavy metals like Cr(VI) from wastewater. tandfonline.com The modification significantly improves the adsorption capacity of the pumice. tandfonline.com Didodecyldimethylammonium bromide-modified brown clay has also demonstrated high efficiency in removing methylene (B1212753) blue, a common industrial dye, from aqueous solutions. nih.gov
The didodecyldimethylammonium cation itself, in the form of salts like didodecyldimethylammonium chloride (DDAC), is a potent antimicrobial agent used in various applications, including water treatment to control microbial growth. ontosight.aiwikipedia.org Quaternary ammonium compounds can be effective disinfectants, with some studies suggesting they could be a potential replacement for chlorine in certain applications. researchgate.net
Table 2: Applications of Didodecyldimethylammonium-Based Materials in Water Treatment
| Material | Contaminant Removed | Mechanism | References |
| DDAB-modified montmorillonite | β-lactam antibiotics | Adsorption and catalytic degradation | researchgate.net |
| DDAB-modified pumice | Chromium (VI) | Adsorption | tandfonline.com |
| DDAB-modified brown clay | Methylene blue (dye) | Adsorption | nih.gov |
| Didodecyldimethylammonium chloride | Microorganisms | Disruption of microbial membranes | ontosight.aiwikipedia.org |
Mitigation of Environmental Contaminants through Nitrite-Mediated Pathways in Didodecyldimethylammonium Systems
The nitrite component of this compound can actively participate in the degradation of environmental contaminants, particularly within the framework of Advanced Oxidation Processes (AOPs). AOPs are water treatment methods that utilize highly reactive radicals, such as hydroxyl radicals (•OH), to break down pollutants. kirj.ee
The presence of nitrite (NO₂⁻) in AOPs can have a dual role. mtroyal.canih.gov In photochemical AOPs, such as those using UV light, nitrite can absorb light and generate additional reactive nitrogen species (RNS) like nitrogen dioxide radicals (•NO₂) and hydroxyl radicals. mtroyal.canih.govresearchgate.net These additional radicals can enhance the degradation of contaminants of emerging concern (CECs). mtroyal.ca However, this process can also lead to the nitration or nitrosation of the contaminants, forming potentially more toxic byproducts. mtroyal.canih.govmostwiedzy.pl
The interaction between dimethylamine (B145610) and nitrite can also lead to the formation of N-nitrosodimethylamine (NDMA), a known carcinogen. semanticscholar.org This reaction is a concern in environments where both precursor compounds are present. semanticscholar.org
Therefore, while nitrite-mediated pathways in didodecyldimethylammonium systems can contribute to contaminant mitigation, the potential for the formation of harmful byproducts must be carefully considered and managed.
Sustainable Synthesis and Application Considerations for Environmental Contexts
The sustainable synthesis of quaternary ammonium compounds, including this compound, is an area of active research. Traditional synthesis methods often involve the use of toxic alkylating agents like methyl halides and produce significant inorganic salt waste. acs.org Greener synthetic routes are being explored to address these environmental concerns.
One promising approach is the use of dimethyl carbonate (DMC) as a "green" methylating agent. acs.org DMC is non-toxic and more atom-efficient than traditional reagents. acs.org Another sustainable method involves the solvent-free oxidation of quaternary ammonium bromides using potassium permanganate (B83412) to produce quaternary ammonium tribromides, a process that is efficient and environmentally friendly. tandfonline.com Research is also focused on designing QACs with biodegradable functional groups, such as ester or thioether bonds, which can break down more easily in the environment. rsc.org
Furthermore, the increased use of QAC-based disinfectants has raised concerns about the development of antibiotic-resistant bacteria. wikipedia.orgmass.govnih.gov Therefore, a holistic approach is necessary to ensure that the environmental benefits of using this compound in remediation outweigh any potential negative consequences.
Q & A
Basic: What are the standard synthesis protocols for didodecyldimethylammonium nitrite, and how is its purity validated in ion chromatography applications?
This compound is typically synthesized via metathesis reactions, where the bromide or chloride counterion is exchanged with nitrite under controlled conditions. For chromatographic applications, the compound is coated onto reversed-phase columns (e.g., ODS) to facilitate anion separations. Purity validation involves:
- Ion-exchange capacity testing : Measuring the column's ability to retain anions like nitrite (NO₂⁻) and nitrate (NO₃⁻) using suppressed conductivity detection .
- Reproducibility checks : Retention time and peak area reproducibility (e.g., 0.7% RSD for retention time, 0.4% for peak area) under optimized flow rates (up to 10 mL/min) and mobile phases (e.g., 6 mM o-cyanophenol at pH 7.0) .
- Detection limits : Confirming sensitivity in the parts-per-billion (ppb) range (e.g., 4 ppb for sulfate) via indirect UV or conductivity detection .
Basic: How is colloidal stability assessed for this compound-stabilized nanoparticles?
Stability is evaluated through:
- Dynamic Light Scattering (DLS) : Measures hydrodynamic diameter and polydispersity index (PDI). For example, nanoparticles stabilized with didodecyldimethylammonium bromide (DDAB) exhibit PDI < 0.3, indicating monodisperse populations .
- Zeta potential analysis : Surface charge (e.g., +30 mV for DDAB-coated PLGA nanoparticles) predicts electrostatic repulsion and colloidal stability .
- Electrolyte titration : Incremental NaCl addition monitors aggregation thresholds, critical for applications in physiological environments .
Advanced: How does the counterion (nitrite vs. bromide) influence electrocatalytic performance in cytochrome P450 films?
Nitrite’s redox activity enhances catalytic efficiency in cytochrome P450 systems:
- Electrochemical setup : DDAB-poly(styrene sulfonate) films immobilize cyt P450 enzymes. Nitrite (NO₂⁻) reduction to NO or NH₃ is monitored via cyclic voltammetry at varying potentials .
- Kinetic analysis : Nitrite’s smaller ionic radius compared to bromide may reduce steric hindrance, improving electron transfer rates. Contrasting studies with bromide highlight nitrite’s role in lowering overpotential for NO₂⁻/NO interconversion .
- Operando spectroscopy : In-situ UV-vis or ESR tracks intermediate ferryloxy species during catalysis, differentiating nitrite-specific pathways .
Advanced: What strategies optimize nitrite/nitrate separation using didodecyldimethylammonium-coated columns?
Key optimizations include:
- Mobile phase tuning : Adjusting eluent pH (7.0–8.5) and organic modifiers (e.g., o-cyanophenol) to modulate anion selectivity. Lower pH enhances nitrite retention due to reduced ionization .
- Column conditioning : Pre-equilibrating DDAB-coated monolithic columns with high-ionic-strength solutions (e.g., 10 mM NaNO₃) to prevent surfactant leaching .
- Detection synergy : Combining suppressed conductivity (for sensitivity) with indirect UV detection (254 nm) resolves co-eluting anions like chloride and nitrite .
Advanced: How do surfactant ratios in this compound affect drug entrapment in nanocomposite hydrogels?
- Factorial design : A 2² full factorial design evaluates DDAB concentration vs. entrapment efficiency (EE%). For example, 0.5% w/w DDAB in alginate hydrogels increases EE% of propranolol hydrochloride by 20% due to enhanced hydrophobic interactions .
- Stability-performance trade-offs : Higher DDAB concentrations (>1% w/w) improve EE% but reduce colloidal stability (PDI > 0.5) due to surfactant self-aggregation .
- In vitro release kinetics : Franz diffusion cells quantify pH-dependent release profiles, where nitrite’s hydrophilicity accelerates drug diffusion in intestinal conditions (pH 6.8) .
Advanced: What spectroscopic techniques confirm self-doping in didodecyldimethylammonium-polyaniline complexes?
- UV-vis-NIR spectroscopy : A broad absorption band at 800–1000 nm indicates polaron formation, confirming self-doping without external acids .
- ESR spectroscopy : A single Lorentzian line with g-factor ≈2.003 suggests delocalized charge carriers, contrasting with dedoped sulfonated analogs showing split signals .
- Conductivity mapping : Four-point probe measurements on drop-cast films (e.g., 10⁻² S/cm) validate charge transport efficiency .
Advanced: How are Langmuir monolayers used to model didodecyldimethylammonium-nitrite interactions with cell membranes?
- Surface pressure-area isotherms : Monitor DDAB-nitrite insertion into DPPC monolayers. A lateral pressure shift from 35 mN/m to 45 mN/m indicates membrane rigidification .
- Brewster angle microscopy (BAM) : Visualizes domain formation during lipid-surfactant interactions, critical for gene delivery nanoparticle design .
- Electrochemical impedance spectroscopy (EIS) : Quantifies ion permeability changes in hybrid membranes, linking nitrite’s hydrophilicity to enhanced transmembrane conductance .
Advanced: What computational models predict self-assembly behavior of this compound in colloidal systems?
- Coarse-grained molecular dynamics (CG-MD) : Simulates surfactant aggregation into micelles or bilayers. Nitrite’s smaller size vs. bromide increases curvature, favoring spherical micelles (radius ≈4 nm) .
- Density functional theory (DFT) : Calculates binding energies between nitrite and ammonium headgroups, explaining enhanced stability in high-ionic-strength environments .
- Experimental validation : Small-angle X-ray scattering (SAXS) correlates simulated structures with experimental q⁻⁴ power-law scattering profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
